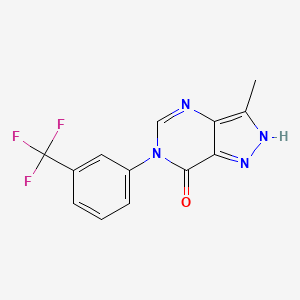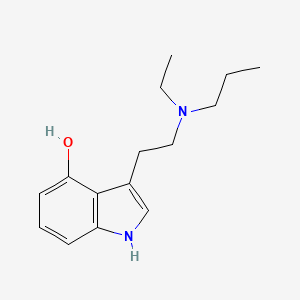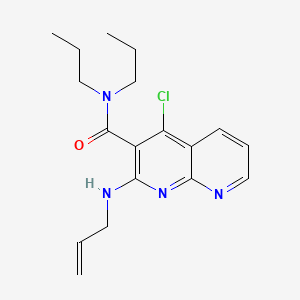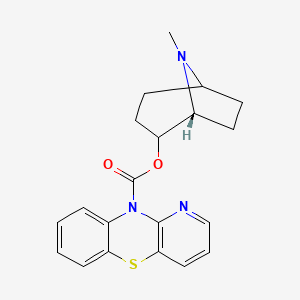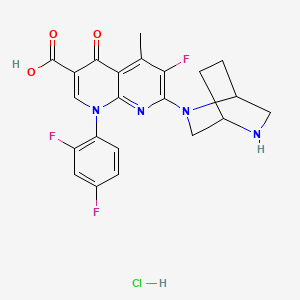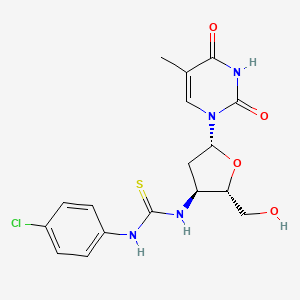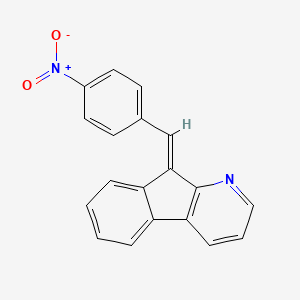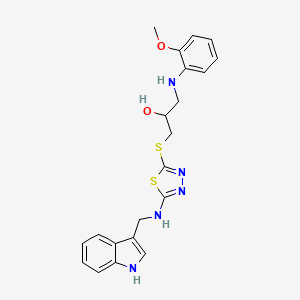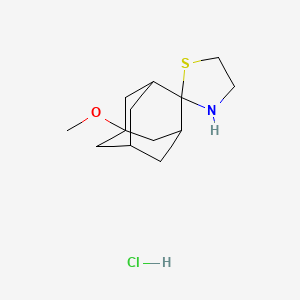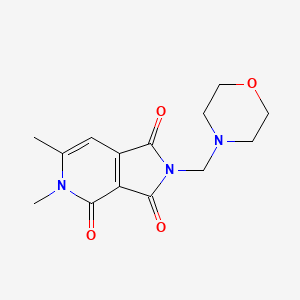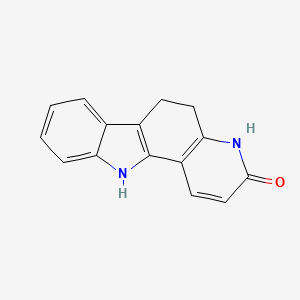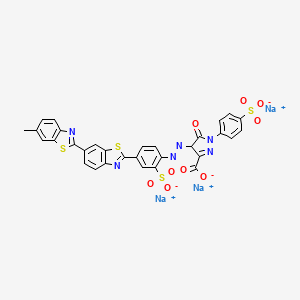
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes ethoxyphenyl and morpholinylmethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-ethoxybenzaldehyde with morpholine to form an intermediate, which is then subjected to further reactions to introduce the octanedione moiety. The final step involves the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8-Bis(4-methoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride
- 1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-piperidinylmethyl)-1,8-octanedione dihydrochloride
Uniqueness
1,8-Bis(4-ethoxyphenyl)-2,7-bis(4-morpholinylmethyl)-1,8-octanedione dihydrochloride stands out due to the presence of both ethoxyphenyl and morpholinylmethyl groups. This combination of functional groups provides unique chemical properties and potential biological activities that may not be present in similar compounds.
Eigenschaften
CAS-Nummer |
138371-22-9 |
|---|---|
Molekularformel |
C34H50Cl2N2O6 |
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
1,8-bis(4-ethoxyphenyl)-2,7-bis(morpholin-4-ylmethyl)octane-1,8-dione;dihydrochloride |
InChI |
InChI=1S/C34H48N2O6.2ClH/c1-3-41-31-13-9-27(10-14-31)33(37)29(25-35-17-21-39-22-18-35)7-5-6-8-30(26-36-19-23-40-24-20-36)34(38)28-11-15-32(16-12-28)42-4-2;;/h9-16,29-30H,3-8,17-26H2,1-2H3;2*1H |
InChI-Schlüssel |
OLZJCNGOYHKSRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)C(CCCCC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCC)CN4CCOCC4.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



